molecular formula C17H13N5OS2 B4794239 N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}benzamide CAS No. 717865-52-6

N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}benzamide

Cat. No. B4794239
CAS RN: 717865-52-6
M. Wt: 367.5 g/mol
InChI Key: XVWKAQVNQRPQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}benzamide, also known as BTA-1, is a novel compound that has been synthesized and extensively studied for its potential applications in scientific research. BTA-1 belongs to the class of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}benzamide is not fully understood. However, it has been proposed that this compound may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and MMPs, which are enzymes that play a role in the development and progression of cancer and inflammation. This compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects. In addition, this compound has been shown to have anti-viral activity against herpes simplex virus type 1.

Advantages and Limitations for Lab Experiments

One advantage of using N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}benzamide in lab experiments is that it has been extensively studied and its biological activities are well-characterized. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, which make it a promising candidate for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}benzamide. One area of research could focus on elucidating the mechanism of action of this compound, which would provide a better understanding of its biological activities. Another area of research could investigate the potential use of this compound in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic effects. Additionally, research could be conducted to evaluate the safety and efficacy of this compound in animal models and in clinical trials. Overall, this compound is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of cancer, inflammation, and viral infections.

Scientific Research Applications

N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}benzamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have anti-viral activity against herpes simplex virus type 1.

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS2/c23-15(11-6-2-1-3-7-11)20-16-19-14(21-22-16)10-24-17-18-12-8-4-5-9-13(12)25-17/h1-9H,10H2,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWKAQVNQRPQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162879
Record name N-[3-[(2-Benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

717865-52-6
Record name N-[3-[(2-Benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717865-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[(2-Benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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